O,alpha-Dimethyl-L-tyrosine Hydrochloride
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Overview
Description
O,alpha-Dimethyl-L-tyrosine Hydrochloride, also known as L-3-(p-Methoxyphenyl)-2-methylalanine Hydrochloride, is a biochemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.7 g/mol . This compound is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,alpha-Dimethyl-L-tyrosine Hydrochloride typically involves the alkylation of L-tyrosine. The process includes the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using a suitable protecting group such as a carbamate.
Alkylation: The protected L-tyrosine is then subjected to alkylation using an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride.
Deprotection: The protecting group is removed to yield O,alpha-Dimethyl-L-tyrosine.
Hydrochloride formation: The final step involves the conversion of O,alpha-Dimethyl-L-tyrosine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: O,alpha-Dimethyl-L-tyrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
O,alpha-Dimethyl-L-tyrosine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies related to enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of O,alpha-Dimethyl-L-tyrosine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
L-tyrosine: The parent compound from which O,alpha-Dimethyl-L-tyrosine is derived.
L-DOPA: A precursor to neurotransmitters, structurally similar to L-tyrosine.
Methyldopa: An antihypertensive drug, also related to the tyrosine family.
Uniqueness: O,alpha-Dimethyl-L-tyrosine Hydrochloride is unique due to its specific structural modifications, which confer distinct biochemical properties. These modifications enhance its stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8;/h3-6H,7,12H2,1-2H3,(H,13,14);1H/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYWMGBCHWKZDJ-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OC)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35026-10-9 |
Source
|
Record name | O,alpha-dimethyl-L-tyrosine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035026109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,.ALPHA.-DIMETHYL-L-TYROSINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JZ5XT58TP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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